molecular formula C6H7BrN2O B6202883 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one CAS No. 1695135-19-3

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B6202883
CAS No.: 1695135-19-3
M. Wt: 203
InChI Key:
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Description

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the bromination of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazole derivatives.

    Reduction: 1-(1-methyl-1H-pyrazol-3-yl)ethanol.

    Oxidation: 1-(1-methyl-1H-pyrazol-3-yl)ethanoic acid.

Scientific Research Applications

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the normal biological function. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one can be compared with other pyrazole derivatives such as:

    1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-chloro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(1-methyl-1H-pyrazol-3-yl)ethanol: The reduced form of the compound, which may have different chemical properties and applications.

The uniqueness of this compound lies in its bromine atom, which provides specific reactivity that can be exploited in various chemical reactions and applications.

Properties

CAS No.

1695135-19-3

Molecular Formula

C6H7BrN2O

Molecular Weight

203

Purity

95

Origin of Product

United States

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